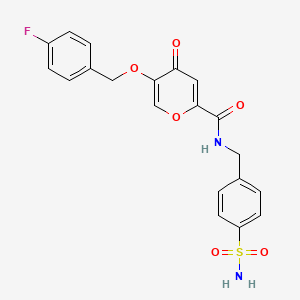

5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

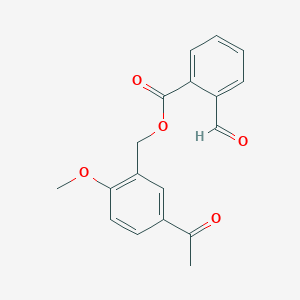

Structure and Conformation Analysis

The molecular structure and conformation of compounds related to 5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide have been studied using X-ray analysis and AM1 molecular orbital methods. For instance, the structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with potential antineoplastic properties, has been analyzed. It crystallizes in the monoclinic space group P2_1, with the methoxyphenyl ring being essentially planar and linked to a 2-carboxamide substituted oxo-pyrrolidine moiety via a sulfonyl group. The conformational analysis shows a good agreement with the X-ray structure, except for a rotation around the C(oxo-pyrrolidine)-C(carboxamide) bond. This suggests that similar compounds, including the one of interest, may exhibit planar aromatic rings linked to a central core through sulfonyl or similar groups, which could influence their biological activity .

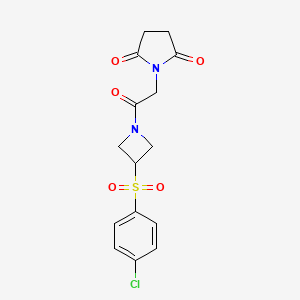

Synthesis Analysis

The synthesis of compounds structurally related to the one involves multiple steps, including condensation reactions and cyclization. For example, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was achieved by condensing dimethylamine with an intermediate carboxylic acid, which itself was prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate by cyclization with a fluorinated butane-dione and subsequent saponification. This indicates that the synthesis of the compound of interest may also involve similar strategies, such as the use of fluorinated starting materials and cyclization steps to construct the pyran ring system .

Chemical Reactions Analysis

While the specific chemical reactions of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide are not detailed in the provided papers, the synthesis and structural analysis of related compounds suggest that reactions such as cyclization, condensation, and saponification are likely to be involved in its synthesis. The presence of functional groups like the sulfonyl and carboxamide in these compounds implies that they may undergo typical reactions associated with these groups, such as substitution or addition reactions, which could be utilized in further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest can be inferred from related structures. The crystal structure analysis of similar compounds indicates that they may form intermolecular hydrogen bonds, which could affect their solubility and stability. The planarity of the aromatic rings and the presence of sulfonyl groups suggest that these compounds may have significant molecular rigidity, which could influence their binding to biological targets. Additionally, the presence of fluorine atoms is known to affect the lipophilicity and metabolic stability of compounds, which are important factors in their biological activity .

Biological Activity Analysis

The biological activity of compounds similar to the one has been evaluated, with some showing effective inhibition of cancer cell proliferation. This suggests that 5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide may also possess antineoplastic properties. The distinct structural features, such as the fluorinated aromatic rings and the pyran core, could contribute to its potential activity against cancer cells. However, specific studies on the compound of interest would be required to confirm its biological effects .

Aplicaciones Científicas De Investigación

Anticancer Applications

One primary application of this compound, along with related substances, is in cancer treatment. For instance, research on novel oral anticancer drugs like S-1, which is based on the biochemical modulation of 5-fluorouracil (5-FU), reveals how modulators can maintain prolonged concentrations of 5-FU in the blood and tumors, thus improving tumor-selective toxicity (Sakata et al., 1998). This study emphasizes the compound's role in enhancing the efficacy of chemotherapeutic agents through biochemical modulation.

Biochemical Modulation

Another facet of its application is in the modulation of drug efficacy and toxicity. For example, studies have explored how compounds like 5-FU, when combined with other substances such as folinic acid, can lead to different therapeutic outcomes and side effects, indicating the importance of biochemical modulation in drug therapy (Buroker et al., 1985).

Interaction with Other Chemicals

Research on the metabolism and disposition of related compounds in humans highlights the compound's interactions within the body, offering insights into its potential effects and mechanisms of action (Shaffer et al., 2008). Such studies are crucial for understanding how these compounds are processed and their potential implications for drug design and therapeutic use.

Health and Environmental Impact

Moreover, investigations into the presence of per- and polyfluoroalkyl substances (PFAS) in environments and their health implications reveal the broader context of the compound's impact. Studies like those on indoor exposure to PFAS (Zheng et al., 2019) and serum levels in relation to cancer risk (Hurley et al., 2018) underscore the importance of understanding the environmental and health-related aspects of these compounds.

Propiedades

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-4-oxo-N-[(4-sulfamoylphenyl)methyl]pyran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O6S/c21-15-5-1-14(2-6-15)11-28-19-12-29-18(9-17(19)24)20(25)23-10-13-3-7-16(8-4-13)30(22,26)27/h1-9,12H,10-11H2,(H,23,25)(H2,22,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDBALXEAPJVOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2549455.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549458.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2549459.png)

![N-(2,4-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2549462.png)

![3-(3-bromo-4-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2549468.png)

![Ethyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2549470.png)

![N-(3-chlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2549472.png)

![[1-(But-3-en-1-yl)cyclopentyl]methanamine](/img/structure/B2549473.png)

![N6-butyl-N4-(4-chlorophenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2549475.png)